Copper Amine Oxidase (CAO) Inhibition: Quantitative Advantage of 2,6-Disubstitution over 2-Monosubstitution
In a direct comparative study of benzylamine derivatives as substrate-like inhibitors of copper amine oxidases, (2,6-dibromophenyl)methanamine demonstrated reversible inhibition of porcine plasma benzylamine oxidase with a Ki value of 25.4 ± 7.7 μM, whereas 2-bromobenzylamine (mono-substituted analog) exhibited no measurable inhibitory activity under identical assay conditions [1]. The 2,6-dibromo substitution pattern is required for the compound to function as a substrate-like inhibitor, with the dual ortho-bromine atoms creating the appropriate steric and electronic environment for reversible binding to the enzyme active site [1].
| Evidence Dimension | Inhibition constant (Ki) against porcine plasma benzylamine oxidase |
|---|---|
| Target Compound Data | Ki = 25.4 ± 7.7 μM (n=3, mean ± SD) |
| Comparator Or Baseline | 2-Bromobenzylamine: no measurable inhibition |
| Quantified Difference | Undetectable inhibition for comparator vs. measurable Ki (25.4 μM) for target compound |
| Conditions | Porcine plasma benzylamine oxidase; 0.1 M phosphate buffer, pH 7.4, 37°C; substrate: benzylamine; Dixon plot analysis; reversible inhibition confirmed by dialysis |
Why This Matters
This evidence demonstrates that the 2,6-dibromo substitution pattern is not merely a minor structural variation but is functionally required for CAO inhibitory activity—procuring the 2,6-isomer is essential for projects targeting this enzyme class.
- [1] Lucchesini, F., Pocci, M., Alfei, S., Bertini, V., & Buffoni, F. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(5), 1558-1567. View Source
